molecular formula C8H6BrN3 B2413435 3-(4-Bromo-1H-pyrazol-3-yl)pyridine CAS No. 148138-02-7

3-(4-Bromo-1H-pyrazol-3-yl)pyridine

Cat. No. B2413435
CAS RN: 148138-02-7
M. Wt: 224.061
InChI Key: QPQAWYNVLARCIB-UHFFFAOYSA-N
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Description

“3-(4-Bromo-1H-pyrazol-3-yl)pyridine” is a pyrazole derivative . It is a heteroaryl halide and its cyanation in the presence of palladium catalysts has been reported . It is reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

The synthesis of pyrazolo [3,4- b ]pyridines has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Molecular Structure Analysis

The molecular structure of “3-(4-Bromo-1H-pyrazol-3-yl)pyridine” is represented by the formula C8H6BrN3 . It has a molecular weight of 224.06 . The InChI key for this compound is LKKNQJJSEMQTHQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Bromo-1H-pyrazol-3-yl)pyridine” include a molecular weight of 224.06 . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Pharmacokinetics and Metabolism Studies

The compound 3-(4-Bromo-1H-pyrazol-3-yl)pyridine, under the name INCB018424, has been studied for its pharmacokinetics, metabolism, and excretion patterns in humans. INCB018424, a selective inhibitor of Janus tyrosine kinase1/2, was absorbed rapidly, and its major metabolites were identified as hydroxylations on the cyclopentyl moiety. It was observed that after oral dosage, the compound was highly absorbed, with a significant portion excreted through urine and feces, indicating extensive metabolism. The study also noted minimal differences in concentrations between single and multiple dosing, pointing to a lack of accumulation in the system (Shilling et al., 2010).

Environmental Health and Exposure Studies

Several studies have focused on the environmental health aspects and exposure levels of related compounds, particularly organophosphorus (OP) and pyrethroid (PYR) pesticides, which often share structural similarities or are used in conjunction with pyrazole-based compounds. These studies have predominantly examined the exposure of various populations, including children, to these pesticides and their metabolites, such as 3-phenoxybenzoic acid and 3,5,6-trichloropyridinol. They assessed the extent of environmental exposure and its association with health outcomes, like neurobehavioral effects in children, and found widespread chronic exposure, often associated with agricultural activities (Babina et al., 2012), (Wang et al., 2016).

Pyrethroid Metabolites in Urinary Biomonitoring

Urinary biomonitoring studies involving pyrethroid metabolites like 3-phenoxybenzoic acid have provided insights into the exposure levels in different populations. The widespread and seasonally specific exposure to multiple hygiene and agriculture-PYRs in children and the general population has been documented. These studies are crucial for understanding the exposure patterns and potential health risks associated with these compounds (Ueyama et al., 2022), (Ueyama et al., 2009).

Safety and Hazards

The compound is classified under Hazard Statements H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-(4-bromo-1H-pyrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-2-1-3-10-4-6/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQAWYNVLARCIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-1H-pyrazol-3-yl)pyridine

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